4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid
Description
This compound features a quinoline core substituted with a pyrrolidine group at position 2, a methyl group at position 4, and a 4-oxobutanoic acid moiety linked via an amino group at position 5. The quinoline scaffold is known for its pharmacological relevance, while the pyrrolidine and 4-oxobutanoic acid groups may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
4-[(4-methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-10-16(21-8-2-3-9-21)20-15-5-4-13(11-14(12)15)19-17(22)6-7-18(23)24/h4-5,10-11H,2-3,6-9H2,1H3,(H,19,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZKOTZNMRMDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)CCC(=O)O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201155157 | |
| Record name | 4-[[4-Methyl-2-(1-pyrrolidinyl)-6-quinolinyl]amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-16-9 | |
| Record name | 4-[[4-Methyl-2-(1-pyrrolidinyl)-6-quinolinyl]amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[4-Methyl-2-(1-pyrrolidinyl)-6-quinolinyl]amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoline intermediate.
Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the quinoline-pyrrolidine intermediate with a butanoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline or pyrrolidine derivatives.
Scientific Research Applications
4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving quinoline or pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core may intercalate with DNA or interact with enzyme active sites, while the pyrrolidine ring could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below highlights key structural and physicochemical distinctions between the target compound and its analogs:
*Hypothetical values based on structural comparison.
Key Observations:
Core Heterocycle: The target compound and its quinoline-based analog (CAS 1119449-97-6) share a fused benzene-pyridine ring system, which enhances aromatic interactions in biological systems. In contrast, the pyridine analog (CAS 186320-28-5) lacks this extended conjugation, reducing molecular weight and complexity .
Substituent Effects: Pyrrolidine vs. 4-Oxobutanoic Acid: This group is conserved across all compounds, suggesting a role in solubility (via ionization) or binding to charged residues in target proteins.
Molecular Weight and Solubility: The quinoline derivatives (molecular weights ~350–356) are significantly larger than the pyridine analog (208.214). Higher molecular weight may reduce solubility but improve target specificity .
Biological Activity
4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid (CAS No. 1119451-16-9) is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H21N3O3
- Molecular Weight : 327.39 g/mol
- IUPAC Name : 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid
The biological activity of 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems.
Key Mechanisms Include :
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects against various diseases.
- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activity and Therapeutic Applications
Research indicates that 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for treating infections caused by resistant microorganisms .
- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases.
Case Studies and Research Findings
A number of studies have investigated the biological activity of this compound:
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid stands out due to its unique structural features which confer distinct biological activities.
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-Methylpiperidine | Structure | Used in peptide synthesis; lower bioactivity compared to target compound. |
| 2-Amino-4-methylpyridine | Structure | Known for its inhibitory effects on inducible nitric oxide synthase; less potent than target compound. |
| N-Methylpyrrolidine | Structure | Utilized in organic synthesis; lacks significant biological activity relative to target compound. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid, and how are reaction conditions optimized?
- Methodology : A common approach involves reacting 6-aminoquinoline derivatives with succinic anhydride under inert nitrogen atmosphere in toluene. Reaction monitoring via TLC (chloroform/methanol/acetic acid, 85:10:5) ensures completion. Post-reaction purification uses chloroform/methanol (95:5) washes, followed by vacuum drying .
- Optimization : Key variables include temperature (reflux conditions), stoichiometry of reactants (1:1 molar ratio), and inert gas use to prevent oxidation. Yield improvements focus on solvent choice and catalyst screening.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques : Nuclear Magnetic Resonance (NMR) for proton and carbon environments, High-Performance Liquid Chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography (e.g., Acta Crystallographica studies) resolves stereochemical details .
- Critical Parameters : Purity thresholds (>95% via HPLC), solvent compatibility in NMR (DMSO-d6 for solubility), and crystallographic data validation (R-factor < 0.05).
Q. What preliminary biological screening assays are recommended for this compound?
- Assays : Antimicrobial activity via broth microdilution (MIC determination), cytotoxicity using MTT assays on cancer cell lines, and enzyme inhibition studies (e.g., kinase or protease targets). Fluorophenyl analogs (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) suggest structure-activity relationships (SAR) for prioritizing derivatives .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s biological activity, particularly in anticancer research?
- Experimental Design :
- In vitro : Apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), and ROS detection.
- Molecular Targets : Kinase profiling (e.g., EGFR or PI3K inhibition) and computational docking (AutoDock Vina) to predict binding affinities.
- Data Interpretation : Compare IC50 values across cell lines and correlate with structural analogs (e.g., quinoline derivatives in ).
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Approach :
Pharmacokinetic Profiling : Assess bioavailability, plasma half-life (LC-MS/MS), and metabolite identification.
Dose-Response Calibration : Use species-specific allometric scaling for in vivo dosing.
Model Selection : Orthotopic vs. xenograft models for tumor studies; consider interspecies metabolic differences .
Q. How can environmental impact studies (e.g., degradation pathways) be integrated into research workflows?
- Framework :
- Abiotic Degradation : Hydrolysis/photolysis studies under varying pH and UV exposure.
- Biotic Transformation : Soil microcosm assays to track microbial breakdown products.
- Ecotoxicity : Daphnia magna or algal growth inhibition tests (OECD guidelines) .
Q. What crystallographic methods validate coordination complexes of this compound with metals?
- Protocol : Co-crystallize the compound with transition metals (e.g., Cu²⁺ or Zn²⁺) in ethanol/water mixtures. Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths/angles. Reference studies on analogous 4-oxobutanoic acid derivatives (e.g., ) for comparative geometry analysis .
Methodological Considerations
Q. How do substituents (e.g., pyrrolidine vs. piperidine) influence reactivity and bioactivity?
- SAR Workflow :
Synthesize analogs with varied heterocycles (e.g., morpholine, piperazine).
Test solubility (logP via shake-flask method) and permeability (Caco-2 monolayer assays).
Compare IC50 trends; pyrrolidine’s conformational rigidity may enhance target binding vs. bulkier groups .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Quality Control :
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy.
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using response surface methodology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
